![molecular formula C10H9F2NO2 B11779630 2-(Difluoromethoxy)-5-ethylbenzo[d]oxazole](/img/structure/B11779630.png)
2-(Difluoromethoxy)-5-ethylbenzo[d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethoxy)-5-ethylbenzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom This specific compound is characterized by the presence of a difluoromethoxy group and an ethyl group attached to the benzoxazole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-5-ethylbenzo[d]oxazole typically involves the formation of the oxazole ring followed by the introduction of the difluoromethoxy and ethyl substituents. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminophenol with an aldehyde in the presence of an acid catalyst can yield the benzoxazole core .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Additionally, the use of ionic liquids as solvents can improve the reaction conditions and allow for the recycling of catalysts .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Difluoromethoxy)-5-ethylbenzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents, such as bromine or chlorine, can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce halogen atoms or other functional groups .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is used in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(Difluoromethoxy)-5-ethylbenzo[d]oxazole involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The ethyl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution within biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Difluoromethoxy)-5-fluorobenzo[d]oxazole
- 2-(Difluoromethoxy)-5-methylbenzo[d]oxazole
- 2-(Difluoromethoxy)-5-chlorobenzo[d]oxazole
Uniqueness
2-(Difluoromethoxy)-5-ethylbenzo[d]oxazole is unique due to the specific combination of its substituents. The presence of both the difluoromethoxy and ethyl groups imparts distinct electronic and steric properties, which can influence its reactivity and biological activity. This makes it a valuable compound for the development of new materials and pharmaceuticals .
Propriétés
Formule moléculaire |
C10H9F2NO2 |
|---|---|
Poids moléculaire |
213.18 g/mol |
Nom IUPAC |
2-(difluoromethoxy)-5-ethyl-1,3-benzoxazole |
InChI |
InChI=1S/C10H9F2NO2/c1-2-6-3-4-8-7(5-6)13-10(14-8)15-9(11)12/h3-5,9H,2H2,1H3 |
Clé InChI |
PXCPFKIVRCWLGP-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(C=C1)OC(=N2)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride](/img/structure/B11779550.png)

![2-(3-(Trifluoromethyl)phenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B11779560.png)
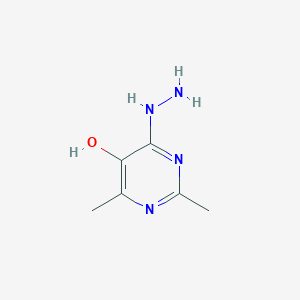
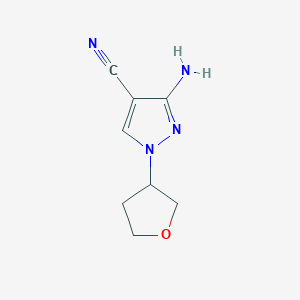
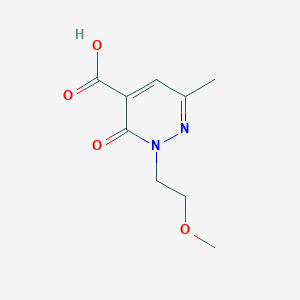
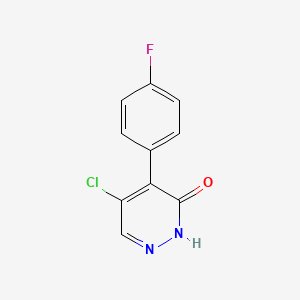
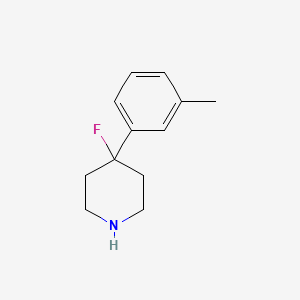
![2-[3-[3-(3-chlorophenyl)phenyl]phenyl]-4,6-diphenyl-1,3,5-triazine](/img/structure/B11779583.png)

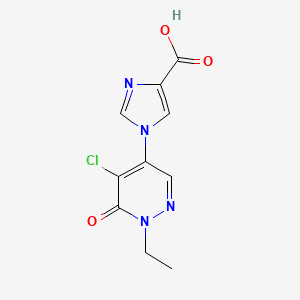
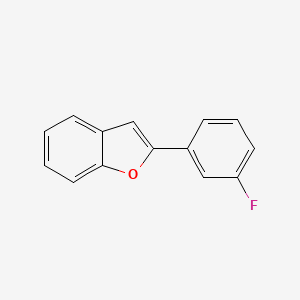
![2-(1H-Benzo[d]imidazol-2-yl)benzaldehyde](/img/structure/B11779619.png)
![4-Oxo-5-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid](/img/structure/B11779623.png)
